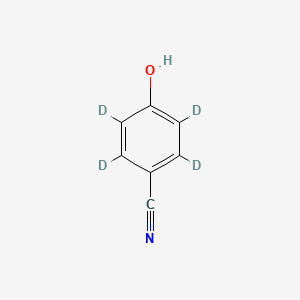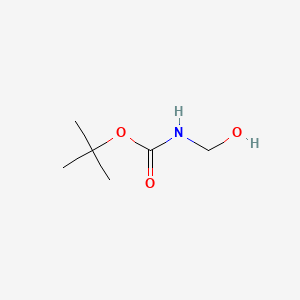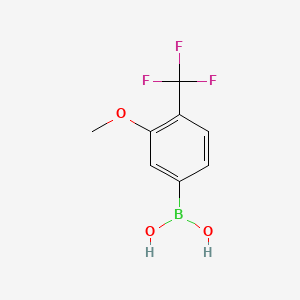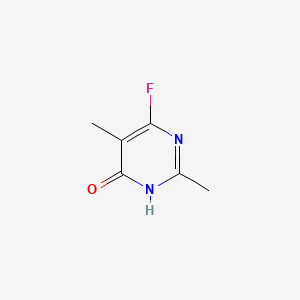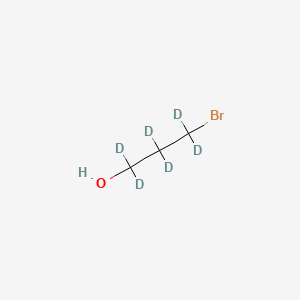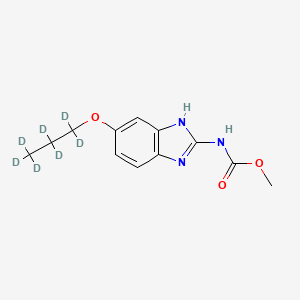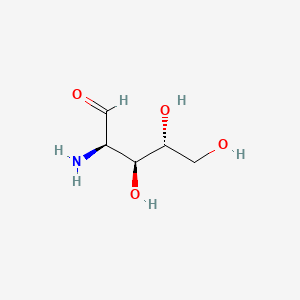
N-Despropargyl N-(2-Chloroallyl) Rasagiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Despropargyl N-(2-Chloroallyl) Rasagiline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol . This compound is a derivative of Rasagiline, which is known for its use in the treatment of Parkinson’s disease. This compound is primarily used in neurological research and as an analytical standard .
Preparation Methods
The synthesis of N-Despropargyl N-(2-Chloroallyl) Rasagiline involves several steps. One common method includes the reaction of Rasagiline with 2-chloroallyl chloride under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-Despropargyl N-(2-Chloroallyl) Rasagiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Despropargyl N-(2-Chloroallyl) Rasagiline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurological research.
Medicine: As a derivative of Rasagiline, it is investigated for its potential therapeutic effects and mechanisms of action in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-Despropargyl N-(2-Chloroallyl) Rasagiline is similar to that of Rasagiline. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders like Parkinson’s disease . The molecular targets and pathways involved include the MAO enzyme and the dopaminergic pathways in the central nervous system.
Comparison with Similar Compounds
N-Despropargyl N-(2-Chloroallyl) Rasagiline can be compared with other similar compounds, such as:
Rasagiline: The parent compound, used in the treatment of Parkinson’s disease.
Selegiline: Another MAO inhibitor used for similar therapeutic purposes.
Safinamide: A reversible MAO inhibitor with additional mechanisms of action, including inhibition of glutamate release.
Properties
CAS No. |
1175018-73-1 |
|---|---|
Molecular Formula |
C12H14ClN |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2/t12-/m1/s1 |
InChI Key |
VMSMHLATUDKJLI-GFCCVEGCSA-N |
Isomeric SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl |
SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Canonical SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl |
Synonyms |
(1R)-N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13R,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,17-decahydrocyclopenta[a]phenanthren-16-one](/img/structure/B580222.png)
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
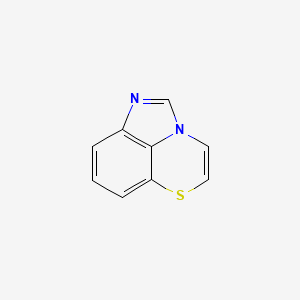

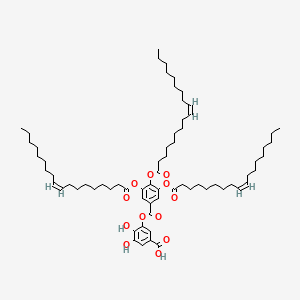
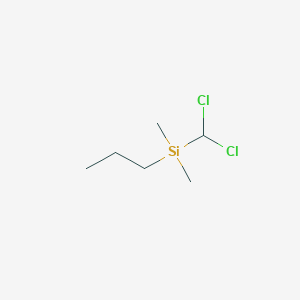
![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)
